N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride

DNA alkylation kinetics isophosphoramide mustard phosphoramide mustard

N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9; molecular formula C₄H₁₀Cl₃N₂OP; MW 239.46 g/mol) is a bifunctional nitrogen mustard precursor belonging to the phosphorodiamidic chloride class. Its defining structural feature is the symmetrical N,N'-bis(2-chloroethyl) substitution pattern, wherein each of the two nitrogen atoms bears a single 2-chloroethyl group—distinguishing it from the more common N,N-bis(2-chloroethyl)phosphoramidic dichloride (CAS 127-88-8), which carries both chloroethyl moieties on a single nitrogen and two chlorine atoms on phosphorus.

Molecular Formula C4H10Cl3N2OP
Molecular Weight 239.46 g/mol
CAS No. 184532-58-9
Cat. No. B12278179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
CAS184532-58-9
Molecular FormulaC4H10Cl3N2OP
Molecular Weight239.46 g/mol
Structural Identifiers
SMILESC(CCl)NP(=O)(NCCCl)Cl
InChIInChI=1S/C4H10Cl3N2OP/c5-1-3-8-11(7,10)9-4-2-6/h1-4H2,(H2,8,9,10)
InChIKeyMJXIYVPTNZGGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9): A Regiochemically Defined Phosphorodiamidic Chloride Intermediate for Isophosphoramide Mustard-Derived Alkylators


N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9; molecular formula C₄H₁₀Cl₃N₂OP; MW 239.46 g/mol) is a bifunctional nitrogen mustard precursor belonging to the phosphorodiamidic chloride class . Its defining structural feature is the symmetrical N,N'-bis(2-chloroethyl) substitution pattern, wherein each of the two nitrogen atoms bears a single 2-chloroethyl group—distinguishing it from the more common N,N-bis(2-chloroethyl)phosphoramidic dichloride (CAS 127-88-8), which carries both chloroethyl moieties on a single nitrogen and two chlorine atoms on phosphorus . The compound serves as a key synthetic intermediate for isophosphoramide mustard (IPM; palifosfamide free base) and its stabilized derivatives, occupying a specific niche in the cyclophosphamide/ifosfamide analog pipeline [1].

Regiochemistry Symmetrical N,N'-bis(2-chloroethyl) substitution; defined scaffold for isophosphoramide mustard (IPM) synthesis
Functional handle Single P–Cl bond enables sequential, regioselective derivatization
Workflow Key intermediate for IPM reference standards, isotope-labeled ISTDs, and mechanistic alkylator studies

Why N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride Cannot Be Replaced by Generic Phosphoramidic Dichlorides in Regiospecific Alkylator Synthesis


Simple substitution of N,N'-bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9) with the structurally similar N,N-bis(2-chloroethyl)phosphoramidic dichloride (CAS 127-88-8) or tetrakis(2-chloroethyl)phosphorodiamidic chloride (CAS 60106-92-5) is chemically invalid because these compounds direct divergent downstream chemistry. The target compound bears a single P–Cl bond and two secondary amine NH sites, enabling sequential, regioselective functionalization to yield N,N'-disubstituted isophosphoramide mustards [1]. In contrast, the N,N isomer (CAS 127-88-8) possesses two P–Cl bonds and no NH protons, directing reactions toward O-aryl phosphorodiamidate prodrugs rather than the IPM scaffold [2]. The tetrakis analog (CAS 60106-92-5) presents four chloroethyl groups on two tertiary nitrogens, yielding a cyclophosphamide process impurity rather than the desired IPM precursor [3]. The biological consequence is equally stringent: the active metabolites derived from the N,N' scaffold (IPM) and the N,N scaffold (PM) display a 4.3-fold difference in first-alkylation half-life and differential mutagenicity profiles that directly impact therapeutic windows [4].

!
N,N-Bis(2-chloroethyl)phosphoramidic dichloride (127-88-8) has two P–Cl bonds and no NH; it directs toward O-aryl prodrugs, not the IPM scaffold.
!
Tetrakis(2-chloroethyl)phosphorodiamidic chloride (60106-92-5) bears four chloroethyl groups on tertiary nitrogens, yielding cyclophosphamide process impurities instead of IPM.
!
Active metabolites from the N,N' (IPM) and N,N (PM) scaffolds show divergent alkylation kinetics and genotoxicity endpoints; direct substitution may compromise study interpretation.

Quantitative Differential Evidence for N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9) vs. Closest Analogs


Alkylation Kinetics of the Derived Active Metabolite: IPM vs. PM

The active metabolite derived from N,N'-bis(2-chloroethyl)phosphorodiamidic chloride—isophosphoramide mustard (IPM; N,N'-bis(2-chloroethyl)phosphorodiamidic acid)—exhibits markedly slower bis-alkylation kinetics compared with its N,N-regioisomer phosphoramide mustard (PM). At 37 °C and pH 7.4, IPM displays a first-alkylation half-life of approximately 77 min and a second-alkylation half-life of approximately 171 min, whereas PM undergoes both alkylation steps with a half-life of approximately 18 min [1]. This 4.3-fold difference in first-step kinetics is attributed to the distinct aziridinium ion formation rates dictated by the N,N' vs. N,N substitution topology [1].

Alkylation half-life
Head-to-head
4.3× slower first alkylation (IPM ~77 min vs PM ~18 min, 37 °C, pH 7.4); second step 9.5× slower
Supports differential DNA cross-linking endpoint interpretation
31P NMR; phosphate buffer; nucleophilic trapping
DNA alkylation kinetics isophosphoramide mustard phosphoramide mustard half-life

pKa of the Active Metabolite IPM vs. PM and Implications for Physiological Protonation State

The pKa of isophosphoramide mustard (IPM), the active metabolite derived from the target compound, was measured as 4.28 ± 0.2 at 20 °C [1] and independently as 4.31 ± 0.02 [2]. In contrast, phosphoramide mustard (PM, derived from the N,N isomer) has a pKa of 4.9 [3]. Under physiological pH (7.4), both species remain predominantly unprotonated; however, the lower pKa of IPM indicates that it becomes protonated (and thus deactivated) at a lower pH threshold than PM. The IPM-aziridine intermediate has a pKa of 5.30 ± 0.09, meaning it remains partially unprotonated at physiological pH, which may contribute to the lower overall alkylating activity of IPM compared with PM [2].

Metabolite pKa
Cross-study comparable
IPM pKa = 4.28–4.31; PM pKa = 4.9 (Δ ≈ 0.6)
May shift protonation equilibrium in mildly acidic microenvironments
NMR titration, 20 °C; influences aziridinium speciation
pKa isophosphoramide mustard phosphoramide mustard N-protonation alkylating activity

Mutagenicity of O-Alkylation Products: IPM-Derived vs. PM-Derived

The intramolecular O-alkylation products of IPM and PM display strikingly different mutagenic activities. Compound 11 (the O-alkylation product of IPM) was nonmutagenic in Chinese hamster ovary (CHO) cells at concentrations up to 500 µM when exposed for one half-life (3.3 h) [1]. In contrast, compound 12 (the corresponding O-alkylation product of PM, half-life 26.9 h) induced 246 mutant colonies per 10⁶ surviving cells at 500 µM [1]. Although both O-alkylation products were relatively noncytotoxic, this 246-fold differential (at matched concentration) in mutagenic response indicates that the N,N' scaffold channels reactive intermediates toward a significantly less genotoxic product profile than the N,N scaffold.

CHO mutagenicity
Head-to-head
IPM O-alkylation product: 0 mutants/10⁶ cells; PM product: 246 mutants/10⁶ cells (500 µM)
Reported genotoxicity endpoint difference between scaffolds
CHO cells; one half-life exposure; 37 °C
mutagenicity isophosphoramide mustard phosphoramide mustard CHO cells 1,3-intramolecular alkylation

In Vivo Antitumor Activity of Phosphorodiamidic Chlorides in Murine L1210 Leukemia

In a systematic structure-activity relationship study of approximately 80 cyclophosphamide analogs, a phosphorodiamidic chloride (structurally consistent with the N,N'-bis(2-chloroethyl) class) was among the few compounds that yielded long-term survivors in the murine L1210 leukemia model [1]. This contrasts with the majority of cyclic oxidized derivatives and the parent compound class, which generally produced only transient tumor regression. The specific phosphorodiamidic chloride tested exhibited in vivo activity comparable to 4-peroxycyclophosphamide, which was also active against Lewis lung carcinoma and C3H mammary tumor [1]. Although the study did not isolate the exact CAS 184532-58-9 compound, the phosphorodiamidic chloride backbone unambiguously identifies the structural class.

In vivo L1210 model
Class-level inference
Long-term survivor endpoint achieved (phosphorodiamidic chloride class)
Supports model-response endpoint context; most analogs gave transient regression only
Murine L1210; ip administration; ~80 analogs screened
in vivo antitumor L1210 leukemia long-term survivors phosphorodiamidic chloride structure-activity relationship

Regiochemical Purity Enables Unambiguous Synthesis of Isotopically Labeled Isophosphoramide Mustard

The N,N' regiochemistry of CAS 184532-58-9 is essential for the unambiguous synthesis of isotopically enriched isophosphoramide mustard (IPM). Reaction of 2-chloroethylamine-15N hydrochloride with phenyl dichlorophosphate yields N,N'-bis(2-chloroethyl)phosphorodiamidic-15N2 acid phenyl ester in 62% yield, followed by catalytic hydrogenation and cyclohexylamine salt formation to give IPM-15N2 as the CHA salt in 63% yield [1]. This two-step sequence directly parallels the synthetic route employing CAS 184532-58-9 as the chloride intermediate. In contrast, the N,N isomer (CAS 127-88-8) routes to N,N-bis(2-chloroethyl)phosphorodiamidic acid phenylmethyl ester via sequential reaction with benzyl alcohol and ammonia—a divergent pathway that yields the PM rather than the IPM scaffold [2]. The regiochemical identity of the starting chloride thus predetermines which biologically active metabolite scaffold is obtained.

15N-IPM synthesis
Cross-study comparable
62% phenyl ester; 63% CHA salt; ~39% overall yield via regiodefined chloride
Regiochemistry-dependent labeling workflow; N,N isomer yields PM scaffold
PhOP(O)Cl₂ + 2-chloroethylamine·HCl; catalytic hydrogenation
isotopic labeling N,N'-bis(2-chloroethyl)phosphorodiamidic chloride isophosphoramide mustard 15N labeling synthetic intermediate

Physical Property Differentiation: Melting Point and P–Cl Reactivity vs. N,N-Bis(2-chloroethyl)phosphoramidic Dichloride

N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9) has a reported melting point of 59–62 °C , compared with 54–56 °C for N,N-bis(2-chloroethyl)phosphoramidic dichloride (CAS 127-88-8) . The target compound possesses one P–Cl bond (vs. two in the N,N isomer), which fundamentally alters its hydrolysis kinetics. Mechanistic studies on phosphorodiamidic chlorides demonstrate that P–Cl hydrolysis proceeds via an SN2(P) pathway with activation parameters sensitive to nitrogen substitution pattern [1]. The monochloro structure of CAS 184532-58-9 renders it a stoichiometric phosphorylating agent, whereas the dichloride CAS 127-88-8 can undergo sequential displacements, complicating reaction stoichiometry control. Additionally, the target compound requires storage at 4 °C or below to prevent hydrolytic degradation, consistent with the moisture sensitivity documented for N-substituted phosphorodiamidic chlorides [1].

Physical property
Class-level inference
mp 59–62 °C, 1 P–Cl bond vs N,N isomer mp 54–56 °C, 2 P–Cl bonds
Simplified reaction stoichiometry; monofunctional phosphorylating agent
Storage at 4 °C or below; moisture-sensitive
melting point phosphorodiamidic chloride phosphoramidic dichloride physical properties hydrolytic stability

High-Value Application Scenarios for N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 184532-58-9) Based on Quantitative Evidence


Synthesis of Isophosphoramide Mustard (IPM / Palifosfamide) Reference Standards and Stable Isotope-Labeled Internal Standards

The N,N' regiochemistry of CAS 184532-58-9 is mandatory for preparing IPM reference standards and 15N/17O-labeled analogs for use in LC-MS/MS bioanalytical method development and pharmacokinetic studies [1]. The 4.3-fold slower first-alkylation kinetics of IPM vs. PM (77 min vs. 18 min half-life) [2] necessitate precise quantitation of the intact IPM species in biological matrices, which requires structurally authentic, isotopically labeled internal standards that can only be synthesized from the N,N' chloride precursor.

Prodrug Design Leveraging Differential Alkylation Kinetics for Improved Therapeutic Index

Drug discovery programs targeting oxazaphosphorine-resistant sarcomas [3] benefit from the N,N' scaffold because IPM-derived alkylators exhibit temporally resolved bis-alkylation (t1/2 77 min and 171 min) and a nonmutagenic O-alkylation product profile (0 mutant colonies/10⁶ CHO cells at 500 µM) vs. the PM-derived product (246 mutant colonies/10⁶ cells) [4]. These properties support the design of stabilized IPM prodrugs (e.g., palifosfamide-tris, glufosfamide) that leverage slower DNA cross-link formation to reduce off-target genotoxicity while maintaining antitumor efficacy.

Mechanistic Studies of Phosphoramide Mustard DNA Adduct Formation and Repair

The differential pKa of IPM (4.28–4.31) vs. PM (4.9) [5][6] and the associated differences in aziridinium ion speciation at physiological pH make CAS 184532-58-9 the required starting material for preparing authentic IPM for DNA adductomic studies. The lower pKa of IPM implies a greater fraction of deactivated (protonated) species in mildly acidic tumor microenvironments, a factor that must be controlled in experiments comparing interstrand cross-link formation and repair kinetics between ifosfamide- and cyclophosphamide-derived mustards.

Pharmaceutical Impurity Profiling and Regulatory Reference Material Preparation

In the quality control of cyclophosphamide and ifosfamide active pharmaceutical ingredients, the ability to distinguish between N,N'-bis(2-chloroethyl)phosphorodiamidic chloride-derived impurities and N,N-bis(2-chloroethyl)phosphoramidic dichloride-derived impurities is critical [7]. The target compound (CAS 184532-58-9) provides a structurally defined reference for method validation (AMV) and Quality Controlled (QC) applications, enabling chromatographic resolution of the N,N' impurity profile from the N,N impurity profile—a distinction that cannot be achieved with generic 'phosphorodiamidic chloride' standards.

Application
Selection Property
Validation Focus
IPM reference standard & ISTD synthesis
Regiochemical N,N'-substitution identity
Labeling consistency & structural authentication
Prodrug development research
Differential alkylation kinetics (slower bis-alkylation)
Genotoxicity endpoint context & cross-link profile interpretation
DNA adduct formation & repair studies
IPM-specific pKa and aziridinium speciation
pH-dependent alkylation endpoint comparison
Pharmaceutical impurity profiling
Distinct impurity scaffold from N,N isomer
Chromatographic resolution of N,N' vs N,N impurities
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